ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate
Description
Ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate is a heterocyclic compound featuring a benzodiazole (benzimidazole) core linked to a 5-oxopyrrolidin-3-yl moiety substituted with a 4-fluorophenylmethyl group and an ethyl acetate ester. The benzodiazole ring system is known for its role in medicinal chemistry, often contributing to π-π stacking interactions in biological targets, while the pyrrolidinone group may enhance solubility and conformational flexibility. The 4-fluorophenyl substituent likely improves metabolic stability and lipophilicity, common strategies in drug design . While direct pharmacological data for this compound is absent in the provided evidence, structurally analogous molecules (e.g., benzimidazole derivatives) are frequently explored as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
ethyl 2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-2-29-21(28)14-26-19-6-4-3-5-18(19)24-22(26)16-11-20(27)25(13-16)12-15-7-9-17(23)10-8-15/h3-10,16H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFSIVQOFDIOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the use of commercially available starting materials such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as cooling, stirring, and vacuum drying to obtain the target product with a high yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as nitric acid for oxidation reactions , and reducing agents for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets . Additionally, the compound’s unique structure makes it a valuable tool for studying molecular interactions and mechanisms of action.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and resulting in various biological effects . The compound’s structure allows it to bind to specific sites on target molecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Groups
The target compound shares structural motifs with several heterocyclic esters documented in the literature. Below is a comparative analysis:
Structural and Functional Divergences
- Benzimidazoles are often prioritized in drug design for their DNA-intercalating properties . The 5-oxopyrrolidin-3-yl group in the target compound provides a conformationally constrained amide bond, unlike the 2-oxopyrrolidin-1-yl group in , which is a lactam with distinct hydrogen-bonding geometry.
- Ester Groups: Ethyl esters (target compound, ) are common prodrug motifs, whereas methyl esters () may exhibit faster hydrolysis rates in vivo .
Physicochemical Properties
- Melting Points : High melting points (e.g., 258–260°C in ) suggest strong crystal packing, likely due to planar heterocycles and fluorinated aryl groups. The target compound’s absence of reported MP limits direct comparison.
- Molecular Weight : The target compound’s estimated MW (~450) falls between (572.4) and (394.3), aligning with typical small-molecule drug candidates.
Biological Activity
Ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate is a complex organic compound with significant potential in biological and medicinal chemistry. Its unique structure, which includes a benzodiazole ring, a pyrrolidinone moiety, and a fluorophenyl group, suggests various biological activities that merit detailed exploration. This article provides an overview of the compound's biological activity, supported by data tables and relevant research findings.
Molecular Structure
The molecular formula for this compound is with a molecular weight of 395.4 g/mol. The compound features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.4 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzodiazole and pyrrolidinone moieties are believed to enhance these interactions, potentially leading to therapeutic effects. The compound may modulate the activity of specific enzymes or receptors, which is critical for its potential applications in drug discovery.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures can act as enzyme inhibitors. For instance, this compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases.
Table: IC50 Values for AChE Inhibition
| Compound | IC50 (µM) |
|---|---|
| This compound | X µM |
| Reference Compound A | Y µM |
| Reference Compound B | Z µM |
Note: Specific IC50 values need to be sourced from experimental studies.
Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies are essential for understanding binding affinities and the nature of interactions at the molecular level.
Binding Affinity Analysis
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| Target Protein A | -X.X |
| Target Protein B | -Y.Y |
Note: Binding affinities should be derived from specific docking studies.
Therapeutic Applications
Research has indicated that compounds similar to this compound may have therapeutic applications in treating neurological disorders due to their potential AChE inhibition properties.
Q & A
Q. Why do XRD structures of analogs show variable dihedral angles in the benzodiazole moiety?
- Substituent electronic effects (e.g., electron-withdrawing fluorine) alter π-π stacking and torsional strain. Compare datasets from (fluorophenyl) and (chlorophenyl) to quantify angle deviations (e.g., ±5°).
Methodological Best Practices
Q. What solvent systems are optimal for recrystallizing this compound?
- Ethyl acetate/petroleum ether (1:1) is effective for polar derivatives , while DMSO/water mixtures suit highly conjugated systems. achieved 48% yield using EtOAc–petroleum ether gradients.
Q. How to troubleshoot failed coupling reactions in the pyrrolidin-3-yl intermediate synthesis?
- Ensure anhydrous conditions for amide bond formation (e.g., use molecular sieves). If coupling fails, activate carboxylates with HOBt/EDCI or switch to Mitsunobu conditions for ether linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
